N-(1-cyano-1,2-dimethylpropyl)-2-[(2-hydroxypropyl)(phenyl)amino]acetamide
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Overview
Description
N-(1-cyano-1,2-dimethylpropyl)-2-[(2-hydroxypropyl)(phenyl)amino]acetamide is a complex organic compound that may have potential applications in various fields such as chemistry, biology, and medicine. The compound’s structure includes a cyano group, a hydroxypropyl group, and a phenylamino group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-[(2-hydroxypropyl)(phenyl)amino]acetamide typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:
Formation of the cyano group: This can be achieved through nucleophilic substitution reactions using cyanide salts.
Introduction of the hydroxypropyl group: This step may involve the use of epoxides or other hydroxyl-containing reagents.
Attachment of the phenylamino group: This can be done through amide bond formation using reagents like carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyano-1,2-dimethylpropyl)-2-[(2-hydroxypropyl)(phenyl)amino]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form ketones or aldehydes.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
Oxidation: Formation of ketones or aldehydes from the hydroxypropyl group.
Reduction: Formation of primary amines from the cyano group.
Substitution: Formation of substituted aromatic compounds from the phenylamino group.
Scientific Research Applications
N-(1-cyano-1,2-dimethylpropyl)-2-[(2-hydroxypropyl)(phenyl)amino]acetamide may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Possible applications in drug development or as a pharmacological tool.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-[(2-hydroxypropyl)(phenyl)amino]acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or altering cellular processes. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(1-cyano-1,2-dimethylpropyl)-2-[(2-hydroxyethyl)(phenyl)amino]acetamide: Similar structure with a hydroxyethyl group instead of a hydroxypropyl group.
N-(1-cyano-1,2-dimethylpropyl)-2-[(2-hydroxypropyl)(methyl)amino]acetamide: Similar structure with a methylamino group instead of a phenylamino group.
Uniqueness
N-(1-cyano-1,2-dimethylpropyl)-2-[(2-hydroxypropyl)(phenyl)amino]acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-[N-(2-hydroxypropyl)anilino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-13(2)17(4,12-18)19-16(22)11-20(10-14(3)21)15-8-6-5-7-9-15/h5-9,13-14,21H,10-11H2,1-4H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVQTAMYTSHGSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CN(CC(C)O)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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